molecular formula C10H13ClN2O B2571689 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride CAS No. 2375259-22-4

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride

Cat. No.: B2571689
CAS No.: 2375259-22-4
M. Wt: 212.68
InChI Key: FHWLMFZTERGLCQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is a chemical compound that belongs to the class of isoindolones Isoindolones are heterocyclic compounds containing an indole ring fused to a lactam

Scientific Research Applications

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For drugs, this often involves interaction with biological macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride typically involves the following steps:

    Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction involving an appropriate precursor such as an ortho-substituted benzamide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the isoindolone core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-2-methyl-3H-isoindol-1-one: The free base form of the compound.

    6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrobromide: A similar compound with a different counterion.

    6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;acetate: Another similar compound with an acetate counterion.

Uniqueness

6-(Aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are advantageous.

Properties

IUPAC Name

6-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10(12)13;/h2-4H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLMFZTERGLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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